[3-(Cyclohexylmethoxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
[3-(cyclohexylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h4,7-9,11,15-16H,1-3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVYSTNQUGABIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling of Aryl Halides with Boron Reagents
One of the most established routes to arylboronic acids involves Suzuki–Miyaura coupling, where an aryl halide bearing the cyclohexylmethoxy substituent can be coupled with a boron reagent such as bis(pinacolato)diboron or a boronic acid precursor under palladium catalysis.
Catalysts and Ligands: Commonly used catalysts include palladium acetate or palladium complexes with phosphine ligands such as SPhos or dppf (1,1'-bis(diphenylphosphino)ferrocene). For example, palladium acetate with SPhos ligand in toluene at 100 °C for 18 hours has been reported to afford high yields of arylboronic acids under inert atmosphere conditions.
Bases and Solvents: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are frequently employed bases, with solvents such as toluene, 1,4-dioxane, or water mixtures facilitating the reaction.
Reaction Conditions: Typically, reactions are conducted under nitrogen or argon atmosphere to prevent oxidation of boronic acid intermediates, at temperatures ranging from 80 °C to 110 °C, and reaction times from 2 to 18 hours depending on substrate reactivity.
Example Procedure
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)2 (1 mol%) + SPhos (2.5 mol%) |
| Base | K3PO4 (2 equiv) |
| Solvent | Toluene + small amount of water |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Atmosphere | Nitrogen |
| Yield | Typically 60-90% depending on substrate |
This method is adaptable to substrates with sensitive ether groups such as cyclohexylmethoxy, as the mild conditions avoid cleavage of the ether bond.
Direct Borylation of Aryl Halides or C–H Activation
Alternative methods include direct borylation of aryl halides or even direct C–H borylation of aromatic rings using iridium or rhodium catalysts. However, these methods are less commonly applied for sterically hindered or functionalized substrates like [3-(Cyclohexylmethoxy)phenyl]boronic acid due to selectivity challenges.
Preparation via Functional Group Transformation on Boronic Acid Derivatives
Transesterification and Boronic Ester Formation
Boronic acids tend to be unstable and prone to oxidation; hence, their ester derivatives (boronic esters) are often prepared and isolated as intermediates. Transesterification reactions with diols can convert boronic acids into more stable boronic esters, which can later be hydrolyzed back to the boronic acid form.
Mechanism: The boronic acid reacts with a diol (e.g., pinacol) to form a cyclic boronic ester, which is less polar and easier to purify by chromatography or distillation.
Equilibrium Control: Removal of water by azeotropic distillation or dehydrating agents (e.g., anhydrous MgSO4) drives the equilibrium toward ester formation.
Effect of Diol Structure: The steric and electronic nature of the diol influences the rate and stability of the ester formed. For example, six-membered boronic esters are more stable than five-membered analogs.
| Diol Type | Reaction Rate | Stability of Boronic Ester Formed |
|---|---|---|
| Simple cis-diols | Fast | Moderate |
| Alkyl-substituted diols | Slower | Higher stability |
| Six-membered ring diols | Moderate | Highest stability |
Application to Cyclohexylmethoxy Substituted Boronic Acids
The cyclohexylmethoxy substituent is compatible with boronic ester formation, enabling isolation and purification of the intermediate esters before final hydrolysis to the boronic acid.
Representative Experimental Data
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 + SPhos | K3PO4 | Toluene + H2O | 100 | 18 | 85 | High yield, mild conditions preserve ether group |
| 2 | PdCl2(dppf)·CH2Cl2 | K2CO3 | 1,4-Dioxane + H2O | 110 | 2 | 51.4 | Moderate yield, shorter reaction time |
| 3 | Pd(PPh3)4 | Cs2CO3 | Water | 100 | 12 | 89 | High yield, aqueous medium, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions: [3-(Cyclohexylmethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction may produce alcohols .
Scientific Research Applications
Biomedical Applications
-
Drug Delivery Systems :
- Boronic acids, including [3-(cyclohexylmethoxy)phenyl]boronic acid, have been utilized in the development of drug delivery systems due to their ability to form stable complexes with various biomolecules. This property can enhance the pharmacokinetics of therapeutic agents by improving their solubility and bioavailability.
- A study demonstrated the creation of mucoadhesive drug carriers using boronic acid-conjugated polymers, which significantly improved the retention time of drugs on mucosal surfaces, such as in ocular applications for treating dry eye syndrome .
- Antibacterial Activity :
-
Cancer Therapy :
- Boronic acids have been investigated for their role in cancer therapy, particularly as proteasome inhibitors. For instance, bortezomib, a boronic acid derivative, is used in treating multiple myeloma. Compounds similar to this compound may also exhibit similar therapeutic effects through modulation of cellular pathways involved in tumor progression .
Material Science Applications
- Stimuli-Responsive Polymers :
-
Sensing Platforms :
- Due to their selective binding properties, boronic acids are employed in the development of sensors for detecting sugars and other biomolecules. The ability of this compound to interact with diols can be harnessed for creating sensitive biosensors for glucose monitoring, which is particularly relevant in diabetes management .
Case Studies
-
Mucoadhesive Drug Carrier Development :
- A study focused on the functionalization of nanostructured lipid carriers with boronic acid-conjugated chondroitin sulfate demonstrated enhanced ocular drug delivery capabilities. This approach showed significant potential in prolonging the residence time of therapeutic agents on the corneal surface, highlighting the practical application of this compound in improving drug efficacy .
-
Antimicrobial Efficacy Assessment :
- Investigations into various substituted phenylboronic acids revealed that certain structural modifications could lead to increased antibacterial activity against pathogens like Bacillus cereus. This suggests that derivatives like this compound could be optimized for enhanced antimicrobial properties .
Mechanism of Action
The mechanism by which [3-(Cyclohexylmethoxy)phenyl]boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. This interaction is particularly significant in enzyme inhibition, where the boronic acid group binds to the active site of enzymes, blocking their activity. The molecular targets often include enzymes with serine or threonine residues, which form stable complexes with the boronic acid group .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares [3-(Cyclohexylmethoxy)phenyl]boronic acid with structurally related boronic acids:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |
|---|---|---|---|---|
| This compound | C₁₃H₁₉BO₃ | 234.11 | 1236189-81-3 | 3-Cyclohexylmethoxy phenyl |
| [4-(Cyclohexylmethoxy)phenyl]boronic acid | C₁₃H₁₉BO₃ | 234.11 | 938443-35-7 | 4-Cyclohexylmethoxy phenyl |
| (3-(Benzyloxy)phenyl)boronic acid | C₁₃H₁₃BO₃ | 228.05 | 156682-54-1 | 3-Benzyloxy phenyl |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 98-80-6 | Unsubstituted phenyl |
| Cyclohexylboronic acid | C₆H₁₁BO₂ | 125.96 | - | Cyclohexyl (non-aromatic) |
- Steric Effects : The cyclohexylmethoxy group introduces significant steric bulk compared to smaller substituents like benzyloxy or methoxy groups. This bulk may reduce binding affinity with planar targets (e.g., enzyme active sites) but enhance selectivity in diol-binding applications .

- However, adjacent anionic groups or steric strain can destabilize complexes .
- Solubility : Like other boronic acids, it exhibits moderate water solubility due to hydrogen bonding with hydroxyl groups, though bulky substituents may reduce solubility compared to unsubstituted analogs .
Key Research Findings
Diol-Binding Specificity : Cyclohexylmethoxy-substituted boronic acids show pH-dependent binding with diols, but steric hindrance may reduce affinity compared to smaller analogs like phenylboronic acid .
Thermal Stability : Grafting boronic acids to polymers (e.g., polyvinyl alcohol) enhances thermal stability, as seen with (N-phenylcarbazol-2-yl)-boronic acid . The cyclohexylmethoxy group’s rigidity may further stabilize such composites.
Fluorescence Sensing : Boronic acid-functionalized carbon dots (C-dots) detect glucose with high sensitivity (9–900 µM range) . Substituent polarity and steric effects influence C-dot assembly and quenching efficiency.
Biological Activity
[3-(Cyclohexylmethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Boronic acids, including this compound, primarily exert their biological effects through interactions with enzymes and proteins. The boronate group can form reversible covalent bonds with diols, which are common in biological systems. This property is particularly relevant in the context of enzyme inhibition.
- Enzyme Inhibition : Boronic acids can act as inhibitors of serine β-lactamases and other enzymes by binding to the active site. This interaction can prevent the hydrolysis of β-lactam antibiotics, restoring their efficacy against resistant bacterial strains .
- Anticancer Activity : Some studies suggest that boronic acids may enhance the selectivity of anticancer drugs by targeting the glycocalyx on cancer cells, facilitating drug delivery directly to tumor sites .
Biological Activity Overview
The biological activities associated with this compound can be summarized in the following categories:
- Antibacterial Activity : Boronic acids have been shown to inhibit various bacterial enzymes, making them potential candidates for developing new antibiotics. In particular, derivatives have demonstrated effectiveness against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa when used in combination with β-lactam antibiotics .
- Anticancer Activity : Research indicates that boronic acids can selectively target cancer cells by forming complexes with polysaccharides on their surface. This mechanism enhances the delivery and efficacy of chemotherapeutic agents .
- Drug Delivery Systems : The incorporation of boronic acids into drug delivery systems has been explored to improve the pharmacokinetics of therapeutic agents. For example, formulations using chondroitin sulfate conjugated with boronic acid have shown prolonged retention in ocular tissues, enhancing treatment efficacy for conditions like dry eye syndrome .
Structure-Activity Relationship (SAR)
The SAR studies for boronic acids reveal that modifications to the phenyl ring and the boronate group significantly influence their biological activity:
- Substituent Variations : Different substituents on the phenyl ring can enhance binding affinity to target enzymes. For instance, introducing electron-withdrawing groups often increases inhibitory potency against β-lactamases .
- Hydrophobic Interactions : The cyclohexyl group in this compound may contribute to its hydrophobic interactions with protein targets, potentially enhancing its binding affinity and selectivity.
Case Studies
- Inhibition of β-Lactamases : A study demonstrated that certain phenylboronic acid derivatives could significantly inhibit class A and C β-lactamases. The derivatives showed low micromolar activity against resistant strains when combined with meropenem, suggesting a promising approach to combat antibiotic resistance .
- Cancer Cell Targeting : Research focused on a boronic acid derivative that selectively binds to cancer cell surfaces showed improved drug delivery and reduced side effects compared to conventional therapies. This highlights the potential for this compound in targeted cancer therapy .
Data Tables
Q & A
Q. Table 1. Key Analytical Parameters for LC-MS/MS Validation of Boronic Acids
| Parameter | Requirement | Reference Method |
|---|---|---|
| LOD | ≤0.1 ppm | |
| LOQ | ≤1 ppm | |
| Linearity (R²) | ≥0.99 | |
| Precision (RSD%) | ≤5% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

